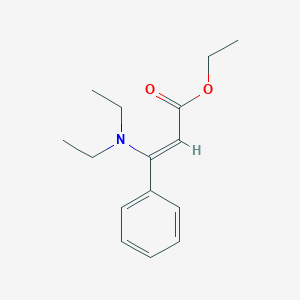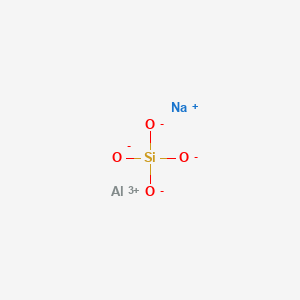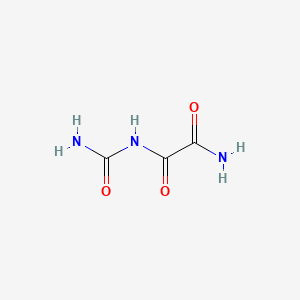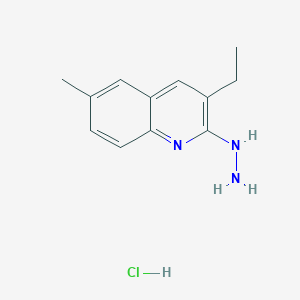
Dihydrogen bis(N-palmitoyl-L-glutamato(2-)-N,O)magnesate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) is a chemical compound with the molecular formula C21H37MgNO5This compound is a type of anionic surfactant, specifically a fatty acyl amino acid salt, which is used in various applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves the reaction of palmitic acid with L-glutamic acid to form N-palmitoyl-L-glutamic acid. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) typically involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins. This can lead to various biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include other fatty acyl amino acid salts, such as:
- Sodium palmitoyl glutamate
- Potassium palmitoyl glutamate
- Calcium palmitoyl glutamate
Uniqueness
What sets dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) apart from these similar compounds is its specific magnesium ion, which can impart unique properties such as enhanced stability and specific biological interactions .
Propriétés
Numéro CAS |
57539-47-6 |
|---|---|
Formule moléculaire |
C42H76MgN2O10 |
Poids moléculaire |
793.4 g/mol |
Nom IUPAC |
magnesium;(2S)-2-(hexadecanoylamino)pentanedioate;hydron |
InChI |
InChI=1S/2C21H39NO5.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25;/h2*18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27);/q;;+2/p-2/t2*18-;/m00./s1 |
Clé InChI |
NERIUHZKGDWTSE-IJBYHFJWSA-L |
SMILES isomérique |
[H+].[H+].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Mg+2] |
SMILES canonique |
[H+].[H+].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



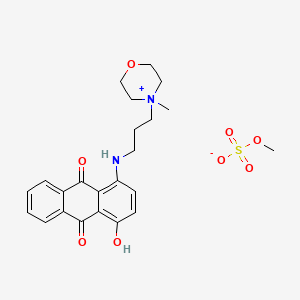

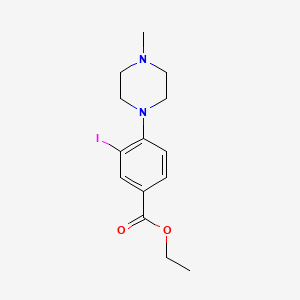
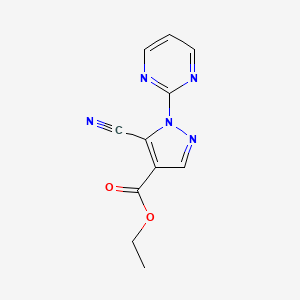
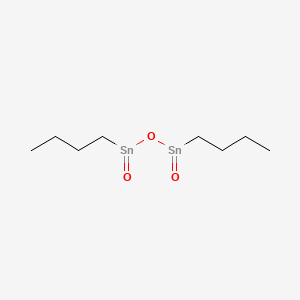
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)


